Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107233
InChI: InChI=1S/C9H8F3NO2S/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3
SMILES:
Molecular Formula: C9H8F3NO2S
Molecular Weight: 251.23 g/mol

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate

CAS No.:

Cat. No.: VC18107233

Molecular Formula: C9H8F3NO2S

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate -

Specification

Molecular Formula C9H8F3NO2S
Molecular Weight 251.23 g/mol
IUPAC Name methyl 2-amino-5-(trifluoromethylsulfanyl)benzoate
Standard InChI InChI=1S/C9H8F3NO2S/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3
Standard InChI Key HPRBPDIITDVZLM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)SC(F)(F)F)N

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features a benzene ring substituted at three positions:

  • A methyl ester (-COOCH₃) at position 1,

  • An amino group (-NH₂) at position 2,

  • A trifluoromethylsulfanyl group (-SCF₃) at position 5 .

This arrangement creates a polar yet lipophilic profile, as evidenced by its predicted collision cross-section (CCS) of 154.2 Ų for the [M+H]+ adduct . The -SCF₃ group, with its strong electron-withdrawing nature, significantly influences electronic distribution across the aromatic system, enhancing electrophilic substitution reactivity at ortho and para positions relative to itself.

Spectroscopic Signatures

  • NMR Spectroscopy: The aromatic protons resonate between δ 6.5–8.0 ppm, with distinct splitting patterns due to coupling with the -NH₂ and -SCF₃ groups.

  • Mass Spectrometry: High-resolution ESI-MS shows a base peak at m/z 252.03006 ([M+H]+), corroborating the molecular formula .

  • X-ray Crystallography: While no experimental data exists for this specific compound, analogous structures exhibit planar benzene rings with dihedral angles <5° between substituents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • Nitration of Methyl Benzoate: Introduction of a nitro group at position 2 using concentrated HNO₃/H₂SO₄.

  • Reductive Amination: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to -NH₂.

  • Thioether Formation: Reaction with trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of a base (e.g., K₂CO₃) installs the -SCF₃ moiety.

StepReagents/ConditionsYield (%)
1HNO₃ (conc.), H₂SO₄, 0–5°C78–85
2H₂ (1 atm), 10% Pd/C, EtOH90–95
3CF₃SCl, K₂CO₃, DMF, 60°C65–72

Industrial Production Challenges

Scalability is hindered by:

  • The high cost of CF₃SCl (~$1,200/kg),

  • Exothermic risks during nitration,

  • Purification difficulties due to byproducts like methyl 2-amino-3-(trifluoromethyl)benzoate .
    Recent advances propose using continuous-flow reactors to mitigate these issues, improving yield by 15% compared to batch processes.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The -SCF₃ group deactivates the ring but directs incoming electrophiles to positions 4 and 6 (para and meta to itself). For example:

  • Nitration: Yields methyl 2-amino-4-nitro-5-[(trifluoromethyl)sulfanyl]benzoate as the major product.

  • Sulfonation: Requires oleum (fuming H₂SO₄) due to the ring’s decreased reactivity.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the benzene ring, producing trifluoromethanesulfonic acid (CF₃SO₃H) and ammonia.

  • Reduction: Catalytic hydrogenation of the ester group yields 2-amino-5-[(trifluoromethyl)sulfanyl]benzyl alcohol, a potential prodrug intermediate .

Analytical and Industrial Applications

Material Science

The -SCF₃ group’s hydrophobicity makes the compound a candidate for:

  • Water-repellent coatings,

  • Liquid crystal precursors,

  • Fluorinated polymer additives .

Chromatography

As a derivatization agent for LC-MS, it enhances detection of amines via Schiff base formation, with a 10-fold sensitivity increase over dansyl chloride .

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